N-((4-(4-(嘧啶-2-基)哌嗪-1-甲酰)环己基甲基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

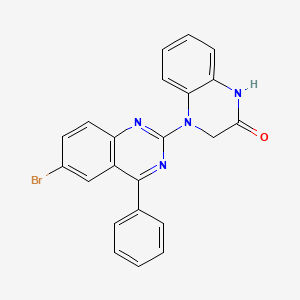

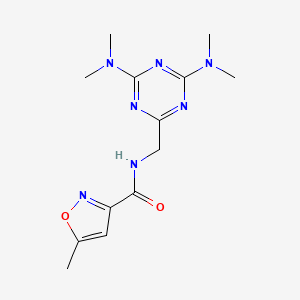

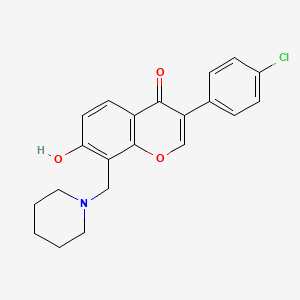

“N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide” is a chemical compound. It is a part of the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been the subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For example, the crystal system at 100 K is triclinic, with specific parameters .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, it has been shown that certain compounds with similar structures exhibited significant activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various methods. For instance, the Bioaccumulation Estimates from Log Kow (BCFWIN v2.17) are available .科学研究应用

CDK2 Inhibitor for Cancer Treatment

The compound has been identified as a potential inhibitor of Cyclin-dependent kinase 2 (CDK2), a protein kinase that has been garnering considerable interest as a target to develop new cancer treatments . The compound exhibited potent CDK2 inhibitory activity and displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines . This suggests that it could be developed into a potent and selective CDK2 inhibitor for the treatment of cancer .

Derivatization Reagent for Peptides

The compound can be used as a derivatization reagent for the carboxyl groups on peptides . This can be particularly useful during the spectrophotometric analysis of phosphopeptides .

Inhibitor of Tyrosine Kinases

Imatinib, a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases . Given the structural similarities between Imatinib and the compound , it’s possible that the compound could also serve as an inhibitor of tyrosine kinases .

Potential Treatment for Leukemia

As mentioned above, the compound’s potential as an inhibitor of tyrosine kinases could make it a promising candidate for the treatment of chronic myelogenic leukemia .

Research Tool in Structural Studies

The compound’s flexible molecular structure makes it a useful tool in structural studies . It can realize in crystals two main conformations, an extended with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .

Antiproliferative Agent

The compound has shown promising results as an antiproliferative agent, with the potential to inhibit the growth of various cancer cell lines .

未来方向

作用机制

Target of Action

The compound N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is a complex molecule with potential applications in diverse scientific research fields. and inhibitory activities against acetylcholinesterase .

Mode of Action

This inhibition could potentially lead to an increase in the concentration of acetylcholine, enhancing cognition functions .

Biochemical Pathways

It may also affect the biochemical pathways involved in the survival and proliferation of Mycobacterium tuberculosis H37Ra .

Result of Action

属性

IUPAC Name |

N-[[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)cyclohexyl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O3S/c1-26(24,25)20-13-14-3-5-15(6-4-14)16(23)21-9-11-22(12-10-21)17-18-7-2-8-19-17/h2,7-8,14-15,20H,3-6,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCYYYFMJNMMKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

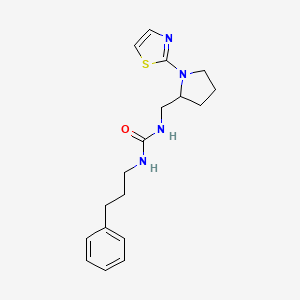

![2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2777902.png)

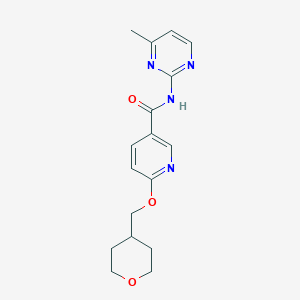

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2777908.png)

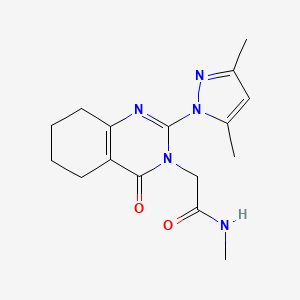

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B2777909.png)